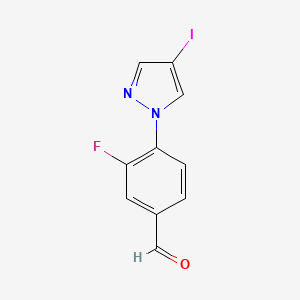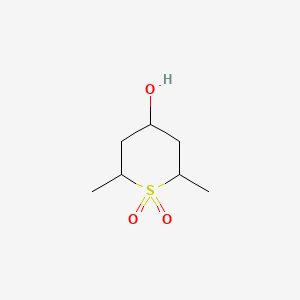
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione, Mixture of diastereomers, is a sulfur-containing organic compound with the molecular formula C7H14O3S. This compound is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This mixture can exhibit different physical and chemical properties compared to pure stereoisomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbonyl compound.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Reagents: The use of specific catalysts and reagents can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in studies involving sulfur-containing biomolecules and their interactions.
Medicine: The compound may have potential therapeutic applications due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione involves its interaction with molecular targets and pathways. The compound can:
Interact with Enzymes: It may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Modulate Cellular Processes: The compound can influence cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione: The pure stereoisomers of the compound.
2,6-dimethyl-1lambda6-thiane-1,1-dione: A similar compound lacking the hydroxy group.
4-hydroxy-1lambda6-thiane-1,1-dione: A similar compound lacking the methyl groups.
Uniqueness
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione, Mixture of diastereomers, is unique due to its specific combination of functional groups and the presence of multiple stereoisomers. This uniqueness can result in distinct physical, chemical, and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H14O3S |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2,6-dimethyl-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C7H14O3S/c1-5-3-7(8)4-6(2)11(5,9)10/h5-8H,3-4H2,1-2H3 |
InChI Key |
ASGSUNDXZQHZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(S1(=O)=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


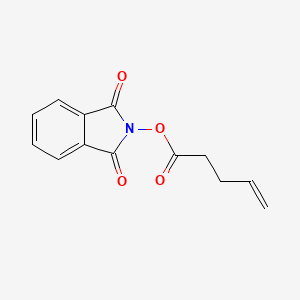
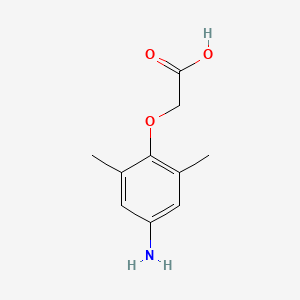
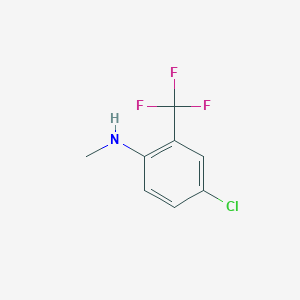
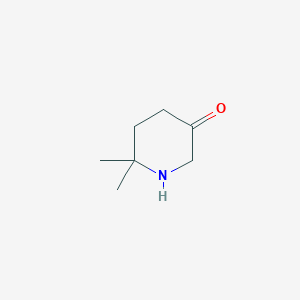
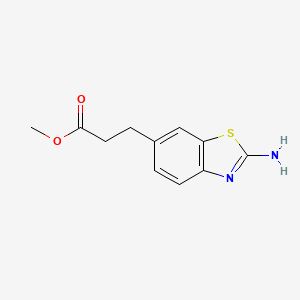
![methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
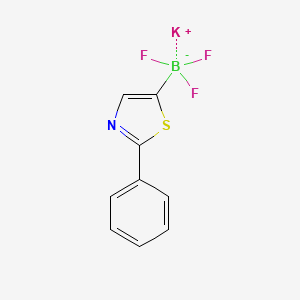
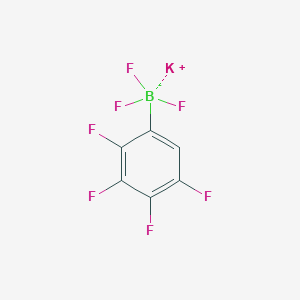
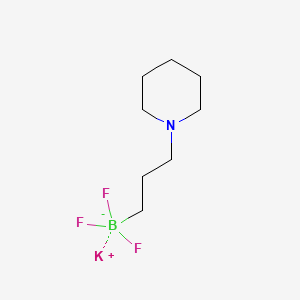
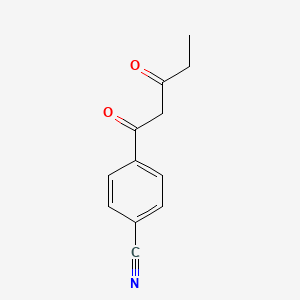
![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)

